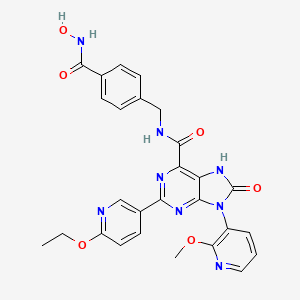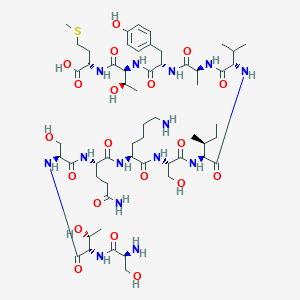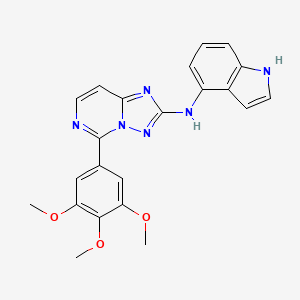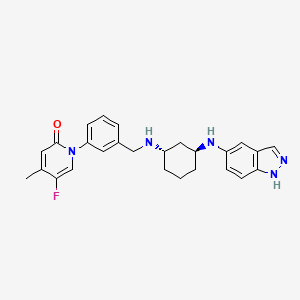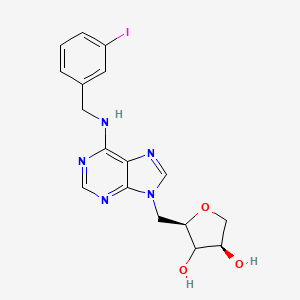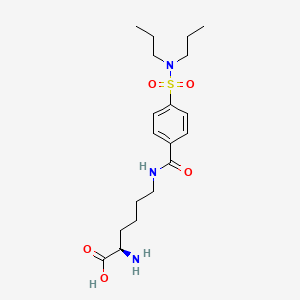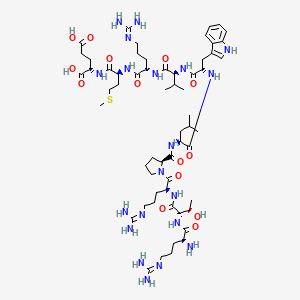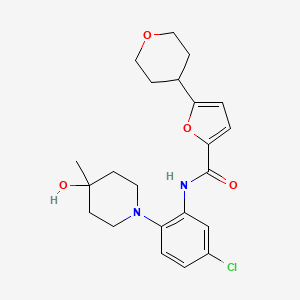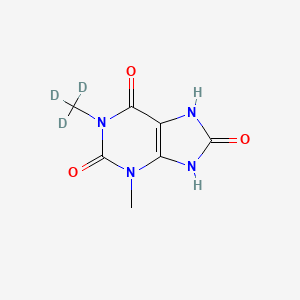
1,3-Dimethyluric acid-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyluric acid-d3 is a deuterated form of 1,3-Dimethyluric acid, which is a product of theophylline metabolism in humans. This compound is one of the purine components found in urinary calculi . The deuterated version, this compound, is used primarily in scientific research as a stable isotope-labeled compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyluric acid-d3 involves the incorporation of deuterium into the 1,3-Dimethyluric acid molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium. The final product is purified using techniques such as crystallization or chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dimethyluric acid-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state purines, while reduction may yield lower oxidation state purines .
Applications De Recherche Scientifique
1,3-Dimethyluric acid-d3 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantification in chemical reactions.
Biology: Used in metabolic studies to track the metabolism of theophylline and other methylxanthines.
Medicine: Used in pharmacokinetic studies to understand the metabolism and excretion of theophylline in the human body.
Industry: Used in the development of analytical methods for the detection and quantification of purine metabolites
Mécanisme D'action
The mechanism of action of 1,3-Dimethyluric acid-d3 involves its role as a metabolite of theophylline. Theophylline is metabolized in the liver to form 1,3-Dimethyluric acid, which is then excreted in the urine. The molecular targets and pathways involved include the cytochrome P450 enzyme system, which catalyzes the demethylation of theophylline .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyluric acid: The non-deuterated form of the compound.
Theophylline: A methylxanthine used in the treatment of respiratory diseases.
Caffeine: A methylxanthine commonly found in coffee and tea.
Theobromine: A methylxanthine found in cocoa and chocolate.
Uniqueness
1,3-Dimethyluric acid-d3 is unique due to its deuterium labeling, which makes it particularly useful in tracing and quantification studies. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, providing valuable insights into its behavior in biological systems .
Propriétés
Formule moléculaire |
C7H8N4O3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
3-methyl-1-(trideuteriomethyl)-7,9-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i2D3 |
Clé InChI |
OTSBKHHWSQYEHK-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=O)C2=C(NC(=O)N2)N(C1=O)C |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


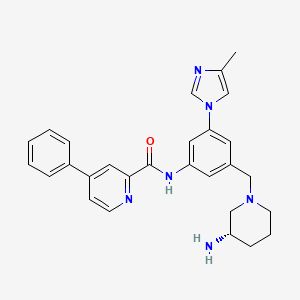
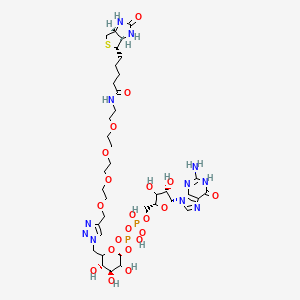
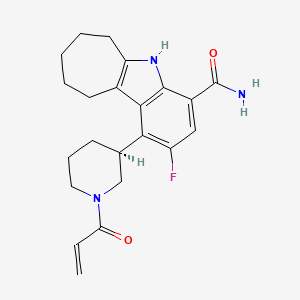
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
